6-Thioguanosine triphosphate

CAS No.:

Cat. No.: VC1876724

Molecular Formula: C10H16N5O13P3S

Molecular Weight: 539.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H16N5O13P3S |

|---|---|

| Molecular Weight | 539.25 g/mol |

| IUPAC Name | [[(2R,3S,4R,5R)-5-(2-amino-6-sulfanylidene-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |

| Standard InChI | InChI=1S/C10H16N5O13P3S/c11-10-13-7-4(8(32)14-10)12-2-15(7)9-6(17)5(16)3(26-9)1-25-30(21,22)28-31(23,24)27-29(18,19)20/h2-3,5-6,9,16-17H,1H2,(H,21,22)(H,23,24)(H2,18,19,20)(H3,11,13,14,32)/t3-,5-,6-,9-/m1/s1 |

| Standard InChI Key | QENYANNAQSWPLM-UUOKFMHZSA-N |

| Isomeric SMILES | C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)NC(=NC2=S)N |

| SMILES | C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)NC(=NC2=S)N |

| Canonical SMILES | C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)NC(=NC2=S)N |

Introduction

Chemical Structure and Properties

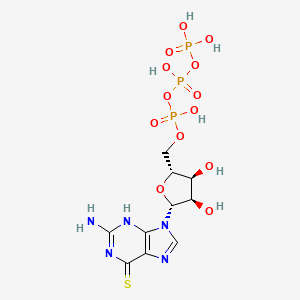

6-Thioguanosine triphosphate (6-thioguanosine triphosphate) is a modified nucleotide with a molecular formula of C10H16N5O13P3S and a molecular weight of 539.25 g/mol . The compound's IUPAC name is [[(2R,3S,4R,5R)-5-(2-amino-6-sulfanylidene-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate . It is structurally similar to guanosine triphosphate (GTP) but contains a sulfur atom at the 6-position of the purine ring instead of oxygen.

The compound features:

-

A purine base (thioguanine) connected to a ribose sugar

-

Three phosphate groups attached to the 5' position of the ribose

-

A sulfur atom at the 6-position of the purine ring

-

Multiple stereogenic centers with the specific configuration (2R,3S,4R,5R) at the ribose moiety

The molecular structure includes functional groups that confer specific chemical properties, including the ability to participate in hydrogen bonding, phosphoryl transfer reactions, and redox processes due to the presence of the thiol moiety.

Physico-Chemical Properties

The following table summarizes the key physico-chemical properties of 6-thioguanosine triphosphate:

| Property | Value |

|---|---|

| Molecular Formula | C10H16N5O13P3S |

| Molecular Weight | 539.25 g/mol |

| Physical State | Not specified in available data |

| Solubility | Water-soluble (based on related nucleotides) |

| Stability | Oxidation-sensitive due to thio moiety |

| Predicted CCS [M+H]+ | 202.7 Ų |

| Predicted CCS [M-H]- | 197.5 Ų |

Table 1: Physico-chemical properties of 6-thioguanosine triphosphate

Biological Function and Mechanism of Action

6-Thioguanosine triphosphate exerts its biological effects through multiple mechanisms that contribute to its therapeutic efficacy in various disease states.

Primary Mechanisms

-

DNA Incorporation: 6-Thioguanosine triphosphate can be incorporated into DNA during replication, resulting in DNA damage and triggering apoptosis in rapidly dividing cells .

-

Inhibition of Purine Biosynthesis: The presence of 6-thioguanosine triphosphate and related metabolites inhibits de novo purine synthesis at multiple steps, leading to decreased availability of nucleotides for DNA synthesis .

-

RNA Incorporation: Research has shown that 6-thioguanosine triphosphate can be incorporated into RNA, particularly after treatment with 6-thioguanosine monophosphate prodrugs, as demonstrated by TUC-seq DUAL analysis .

Immunomodulatory Effects

6-Thioguanosine triphosphate plays a crucial role in the immunosuppressive effects of thiopurine drugs. In patients with inflammatory bowel disease, the compound suppresses T-cell function and proliferation, contributing to the anti-inflammatory action of medications like azathioprine .

Clinical Applications and Therapeutic Monitoring

The measurement and monitoring of 6-thioguanosine triphosphate levels has significant clinical applications, particularly in the management of inflammatory bowel disease patients on thiopurine therapy.

Monitoring in Inflammatory Bowel Disease

A study examining red blood cell levels of 6-thioguanosine triphosphate in Crohn's disease patients demonstrated that quantification of these levels provides valuable information for monitoring azathioprine therapy . The research revealed that:

-

Patients with 6-thioguanine nucleotide (6-TGN) levels higher than 100 pmol/8×10^8 red blood cells showed better response rates on average than patients with lower 6-TGN levels .

-

A subgroup of patients with high 6-TGN but increased 6-thioguanosine diphosphate (TGDP) levels showed worse outcomes, including lower response rates, more disease flares, and higher infliximab demand compared to patients with high 6-TGN, low TGDP, and predominantly detectable 6-thioguanosine triphosphate levels .

Therapeutic Range and Response Prediction

The ratio between 6-thioguanosine diphosphate and 6-thioguanosine triphosphate appears to be a potentially useful surrogate parameter for predicting treatment response. Specifically, TGDP levels exceeding 15% of total 6-TGN levels may predict poor response in a subgroup of azathioprine-treated patients .

Pharmacokinetics and Drug Development

Understanding the pharmacokinetics of 6-thioguanosine triphosphate has implications for drug development and therapeutic optimization.

Absorption and Distribution

Studies examining the biotransformation of 6-thioguanine to 6-thioguanosine triphosphate in inflammatory bowel disease patients have revealed important pharmacokinetic parameters:

-

The median AUC per mg of 6-thioguanine was 1068 pmol·h (for oral administration) and 7184 pmol·h (for intravenous administration) per 8×10^8 red blood cells .

-

Median exposure of 6-thioguanine nucleotides in red blood cells was approximately 15% (range 9-28%) .

Role in Cancer Therapy

6-Thioguanosine triphosphate plays a significant role in the anticancer activity of thiopurine drugs, particularly in the treatment of hematological malignancies.

Current Applications

The parent compounds that metabolize to 6-thioguanosine triphosphate, such as 6-thioguanine, have been used for approximately 60 years in cancer therapy, particularly for:

Analytical Methods for Detection and Quantification

Several analytical methods have been developed to detect and quantify 6-thioguanosine triphosphate in biological samples.

TUC-Seq DUAL Method

The TUC-Seq DUAL (Thio-Uracil-Carbon sequencing) method has been used to analyze 6-thioguanosine triphosphate incorporation into RNA:

-

Cells are treated with 6-thioguanine or 6-thioguanosine monophosphate prodrugs

-

RNA is isolated and treated with osmium tetroxide and ammonium chloride

-

The reaction is stopped by precipitation, and the RNA is treated with hydrazine solution

-

The modified RNA can then be analyzed to determine the level of 6-thioguanosine triphosphate incorporation

This method has demonstrated that prodrug treatment leads to efficient incorporation of 6-thioguanosine into newly synthesized RNA, confirming the intracellular conversion of 6-thioguanosine monophosphate prodrugs into bioactive 6-thioguanosine triphosphate .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume